molecular formula C12H17N B1620312 3-Methyl-3-phenylpiperidine CAS No. 19735-13-8

3-Methyl-3-phenylpiperidine

Cat. No.: B1620312
CAS No.: 19735-13-8
M. Wt: 175.27 g/mol
InChI Key: JMPNCLOLPRVYKK-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylpiperidine is a chemical compound with the CAS Number: 19735-13-8 . It has a molecular weight of 175.27 . The compound is in liquid form and is used in various applications in the field of chemistry .


Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, is an important task in modern organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N/c1-12(8-5-9-13-10-12)11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 175.27 . It is in liquid form and is stored at room temperature .

Scientific Research Applications

Stereochemistry and Reactivity

  • Stereochemistry of Derivatives: Catalytic reduction of related compounds leads to cis-3-methyl-4-phenylpiperidines, with stereochemical assignments based on spectroscopic data. These derivatives exhibit specific activities in biological models (McErlane & Casy, 1972).

Conformational Studies

  • Conformational Analysis of Analgesics: A study on various 4-phenylpiperidine analgesics, including derivatives of 3-methyl-3-phenylpiperidine, explored their conformations using molecular mechanics. The findings contribute to understanding the potency-enhancing effects of specific substituents (Froimowitz, 1982).

Chemical Synthesis and Modification

  • Synthesis of Diastereoisomeric Derivatives: Research on the proportions and configuration of diastereoisomeric derivatives of 3-methyl-4-phenylpiperidin-4-ols, derived from specific reactions, offers insights into the structural aspects of these compounds (Casy, Iorio, & Pocha, 1967).

Pharmacological Research

  • Investigation of Dopamine Receptors: Research into N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines, related to this compound, showed these compounds have high affinity for dopamine receptors, providing insights for cognitive and emotional disorder treatments (Macchia et al., 2003).

Magnetic Resonance Imaging (MRI) Studies

  • NMR Spectroscopy of Piperidines: High-resolution NMR spectroscopy studies on certain piperidine derivatives, closely related to this compound, provided unexpected findings in the chemical shifts of methyl protons, contributing to the understanding of molecular conformations (Manimekalai, Maruthavanan, & Selvaraju, 2008).

Safety and Hazards

The safety data sheet for piperidine derivatives indicates that they are highly flammable and toxic if swallowed, in contact with skin, or if inhaled . They cause severe skin burns and eye damage . They are also harmful to aquatic life .

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

Biochemical Analysis

Biochemical Properties

3-Methyl-3-phenylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, phenylpiperidines, including this compound, have been shown to exhibit morphine-like activity and other central nervous system effects . The interactions of this compound with specific enzymes and proteins can influence its pharmacological properties, making it a valuable compound for studying biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been utilized in different therapeutic applications, including anticancer, antiviral, and antimicrobial agents . The impact of this compound on cellular processes can provide insights into its potential therapeutic uses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation and changes in gene expression. The piperidine ring in this compound is essential for its pharmacological activity, as it can interact with various molecular targets . Understanding these molecular mechanisms is crucial for developing new therapeutic agents based on this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit different biological activities depending on their stability and degradation products . Monitoring these temporal effects is important for ensuring the reliability of experimental results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, dose-dependent neurotoxic responses have been observed with similar compounds . Understanding the dosage effects is essential for determining the therapeutic window and potential toxicities of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism. For example, piperidine derivatives are known to undergo metabolic transformations that can affect their biological activity . Studying these metabolic pathways can provide insights into the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that influence its localization and accumulation . Understanding these processes is important for predicting the compound’s therapeutic potential and side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Studying its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-3-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(8-5-9-13-10-12)11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPNCLOLPRVYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941495
Record name 3-Methyl-3-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19735-13-8
Record name 3-Methyl-3-phenylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19735-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3-phenylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3-phenylpiperidine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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